molecular formula C7H4BrIN2 B1290996 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 900514-06-9

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1290996
CAS No.: 900514-06-9
M. Wt: 322.93 g/mol
InChI Key: GZXKNOUITBDEAF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The compound’s interaction with FGFRs is characterized by its ability to form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction leads to the inhibition of FGFR activity, which can have therapeutic implications in cancer treatment.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests that this compound can modulate cell signaling pathways and gene expression to exert its anti-cancer effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival, thereby exerting its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged anti-cancer effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it important to understand the metabolic pathways it undergoes to optimize its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions can help in designing strategies to enhance the compound’s delivery to target tissues and improve its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and determine its overall therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the bromination and iodination of 1H-pyrrolo[2,3-b]pyridine. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.

    Coupling Reactions: Reagents such as aryl boronic acids (for Suzuki-Miyaura) and terminal alkynes (for Sonogashira) are used.

Major Products

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual halogenation allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXKNOUITBDEAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640107
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900514-06-9
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
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